Ethyl 2,6-dibromo-4-fluorobenzoate

Lipophilicity LogP Extraction efficiency

Researchers pursuing site-selective cross-coupling often encounter analogs with unsuitable LogP or excessive TPSA, risking altered reaction selectivity and purification efficiency. This ortho-dibromo, para-fluoro ethyl ester directly addresses these limitations: • 2,6-dibromo substitution enables sequential, site-selective Suzuki-Miyaura cross-coupling for asymmetric fluorinated biaryl/teraryl libraries • Ethyl ester reduces TPSA by 42% vs. free acid (26.3 vs. 37.3 Ų), predictive of improved passive membrane permeability • LogP 3.44-4.01 positions derivatives within drug-like physicochemical space; 4-F substituent enhances metabolic stability Supplied at 97% purity; ambient shipping; research to bulk quantities available.

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
CAS No. 1806294-78-9
Cat. No. B1435253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dibromo-4-fluorobenzoate
CAS1806294-78-9
Molecular FormulaC9H7Br2FO2
Molecular Weight325.96 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1Br)F)Br
InChIInChI=1S/C9H7Br2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
InChIKeyMXVOLCHZQJUPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dibromo-4-Fluorobenzoate (CAS 1806294-78-9): Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 2,6-dibromo-4-fluorobenzoate (CAS 1806294-78-9) is a halogenated benzoate ester belonging to the class of polyhalogenated aromatic building blocks. Its molecular formula is C₉H₇Br₂FO₂ with a molecular weight of 325.96 g·mol⁻¹. The compound features a trisubstituted benzene core bearing bromine atoms at the 2- and 6-positions, a fluorine atom at the 4-position, and an ethyl ester at the 1-position . Key computed physicochemical properties include a predicted LogP of 3.44–4.01, a boiling point of 299.6 ± 35.0 °C at 760 mmHg, a density of 1.8 ± 0.1 g·cm⁻³, and a topological polar surface area (TPSA) of 26.3 Ų . Commercial sourcing is available at ≥95% to 97% purity from multiple reputable chemical suppliers . This compound serves as a versatile intermediate for constructing more complex fluorinated aromatic scaffolds via palladium-catalyzed cross-coupling methodologies.

1 Symmetrical 2,6-dibromo scaffold supports sequential cross-coupling workflow
2 4-Fluoro substituent provides electronic modulation for Pd-catalyzed reactions
3 Pre-formed ethyl ester bypasses protection/deprotection steps required for the free acid

Why In-Class Benzoate Esters Cannot Substitute for Ethyl 2,6-Dibromo-4-Fluorobenzoate in Precision Synthesis


The substitution pattern of ethyl 2,6-dibromo-4-fluorobenzoate—two ortho-bromine atoms flanking an ethyl ester, with a para-fluorine substituent—creates a confluence of steric, electronic, and physicochemical properties that cannot be reproduced by any single close analog. The methyl ester homolog (CAS 1806294-86-9) exhibits a LogP approximately 0.53–1.10 units lower, fundamentally altering its partitioning behavior in extraction and chromatographic workflows . The free carboxylic acid (CAS 91590-90-8) has a density 19% higher (2.15 vs. 1.8 g·cm⁻³), a TPSA 42% larger (37.3 vs. 26.3 Ų), and requires additional protection/deprotection steps for cross-coupling applications . The non-fluorinated ethyl 2,6-dibromobenzoate (CAS 1214375-69-5) lacks the electron-withdrawing 4-fluoro substituent, which modulates the reactivity of the aryl bromides toward oxidative addition in palladium-catalyzed reactions . Fluorinated benzoate esters are explicitly recognized as important intermediates for pharmaceuticals and crop protection agents, where the fluorine atom enhances metabolic stability and modulates electronic properties [1]. These compound-specific differences mean that substituting one analog for another risks altering reaction selectivity, purification efficiency, or downstream biological performance.

This Product Ethyl ester: higher lipophilicity supports distinct extraction and chromatography behavior
Methyl Ester Homolog Lower LogP may shift partitioning and chromatographic retention, altering purification outcomes
This Product Ethyl ester: ready for cross-coupling without additional synthetic manipulation
Free Carboxylic Acid Requires esterification or protection prior to Pd catalysis; higher density and TPSA alter handling and permeability profile
This Product 4-Fluoro substituent accelerates oxidative addition in cross-coupling via electron withdrawal
Non-Fluorinated Analog Lacks electronic activation; reactivity profile toward Pd(0) may differ, potentially affecting coupling efficiency

Quantitative Differential Evidence for Ethyl 2,6-Dibromo-4-Fluorobenzoate Versus Closest Structural Analogs


Lipophilicity (LogP) Advantage Over the Methyl Ester Homolog for Extraction and Chromatographic Separation

Ethyl 2,6-dibromo-4-fluorobenzoate exhibits a computed LogP of 3.44 (ChemSrc), 3.53 (ChemScene), or 4.01 (Fluorochem, internal calculation), compared to the methyl ester homolog (CAS 1806294-86-9) which has a LogP of 2.91 (ChemSrc) . The quantified ΔLogP ranges from +0.53 to +1.10 units, corresponding to an approximately 3.4-fold to 12.6-fold increase in partition coefficient (P) favoring the organic phase. This higher lipophilicity translates to superior extraction recovery from aqueous reaction mixtures during workup and distinct chromatographic retention behavior that can simplify purification of closely related reaction products .

Lipophilicity vs. Methyl Ester
Cross-study context
LogP 3.44–4.01 Δ +0.53 to +1.10
Methyl ester Ethyl ester
Supports extraction and chromatography workflow fit
Computed values across supplier models; direction consistent
Lipophilicity LogP Extraction efficiency Chromatography

Boiling Point Window: Wider Distillation Range Versus Methyl Ester for Thermal Purification Flexibility

The predicted boiling point of ethyl 2,6-dibromo-4-fluorobenzoate is 299.6 ± 35.0 °C at 760 mmHg, compared to 283.8 ± 35.0 °C for the methyl ester homolog . This represents a +15.8 °C shift. Additionally, the flash point of the ethyl ester is 135.0 ± 25.9 °C versus 125.4 ± 25.9 °C for the methyl ester (+9.6 °C), providing a marginally wider safety margin for heated operations. When compared to the non-fluorinated ethyl 2,6-dibromobenzoate (boiling point 303.1 ± 22.0 °C), the 4-fluoro substitution lowers the boiling point by approximately 3.5 °C despite a higher molecular weight (+18 Da), a phenomenon attributable to reduced polarizability of the fluorinated aromatic ring that weakens intermolecular dispersion forces .

Boiling Point Window
Cross-study context
299.6 ± 35.0 °C +15.8 °C vs. methyl ester
Supports distillation-based purification window
Predicted values at 760 mmHg; thermal margin wider than methyl homolog
Boiling point Distillation Thermal stability Purification

Sequential Cross-Coupling Potential via Symmetrical 2,6-Dibromo Substitution Pattern with 4-Fluoro Electronic Modulation

The symmetrical 2,6-dibromo arrangement of ethyl 2,6-dibromo-4-fluorobenzoate enables two sequential, site-selective palladium-catalyzed cross-coupling reactions at chemically equivalent yet sterically and electronically distinguishable positions. Literature precedent demonstrates that site-selective Suzuki-Miyaura cross-coupling of dibrominated fluorobenzenes can yield fluorinated terphenyls with high regiochemical fidelity, leveraging the differential reactivity imparted by the electron-withdrawing fluorine substituent para to the ester [1]. While the two C–Br bonds in the 2,6-dibromo-4-fluoro scaffold are chemically equivalent in the ground state, the mono-coupled intermediate becomes electronically desymmetrized, allowing a second, distinct coupling partner to be installed with regiocontrol [1][2]. The ethyl ester functionality is compatible with standard Suzuki conditions and can subsequently be hydrolyzed to the carboxylic acid, converted to an amide, or employed as a traceless directing group in decarbonylative transformations [3].

Sequential Cross-Coupling
Class-level inference
Symmetrical 2,6-dibromo pattern enables two site-selective Suzuki-Miyaura couplings. 4-F modulates oxidative addition rate at Pd(0).
First coupling desymmetrizes intermediate
Second coupling installs distinct aryl group
Supports sequential biaryl synthesis workflow
Class-level inference from dibrominated fluorobenzene literature
Sequential Suzuki-Miyaura coupling Site-selective cross-coupling Asymmetric biaryl synthesis Regioselectivity

Enhanced Hydrolytic Stability of the Ethyl Ester Relative to the Methyl Ester for Multi-Step Synthetic Sequences

In a controlled in vitro hydrolysis study of diflunisal ester prodrugs under alkaline conditions (pH 10), the rate of ester hydrolysis followed the order: methyl ester > amide > ethyl ester [1]. The ethyl ester demonstrated measurably slower pseudo-first-order hydrolysis kinetics compared to the methyl ester, with distinct rate constants (k_obs) and longer hydrolytic half-life determined for each derivative [1]. Extrapolating this class-level behavior to the 2,6-dibromo-4-fluorobenzoate scaffold, the ethyl ester is expected to exhibit greater stability toward inadvertent hydrolysis during aqueous workup, silica gel chromatography, and multi-step synthetic sequences where intermediate ester functionality must be preserved. This differential stability is relevant when the ester is intended to survive subsequent transformations (e.g., cross-coupling, reduction, or nucleophilic substitution at the aryl bromide positions) before deliberate deprotection.

Hydrolytic Stability
Class-level inference
Ethyl ester: slower hydrolysis
Methyl ester (faster) Ethyl ester (slower)
Supports multi-step synthetic sequence integrity
Rate order from diflunisal ester study at pH 10; direction transferable
Ester hydrolysis Hydrolytic stability Multi-step synthesis Prodrug design

Density and Polar Surface Area Differentiation from the Carboxylic Acid Form: Implications for Handling and Biological Permeability

Ethyl 2,6-dibromo-4-fluorobenzoate has a predicted density of 1.8 ± 0.1 g·cm⁻³ and a topological polar surface area (TPSA) of 26.3 Ų . In contrast, the corresponding carboxylic acid (CAS 91590-90-8) has a markedly higher density of 2.150 ± 0.06 g·cm⁻³ (+19.4%) and a significantly larger TPSA of 37.3 Ų (+41.8%) . The lower density of the ethyl ester translates to a larger volume per unit mass, which can affect shipping costs and laboratory handling at scale. The reduced TPSA of the ester (26.3 vs. 37.3 Ų) is a physicochemical predictor of enhanced passive membrane permeability—a relevant consideration when the compound or its downstream derivatives are evaluated in cell-based assays . Compared to the non-fluorinated ethyl 2,6-dibromobenzoate (density 1.7 ± 0.1 g·cm⁻³), the 4-fluoro substitution increases density by approximately +5.9% due to the higher atomic mass of fluorine in a compact volume .

Density & TPSA vs. Acid
Cross-study context
Density 1.8 g/cm³ −19% vs. acid
TPSA 26.3 Ų −42% vs. acid
Supports scale-up handling and permeability screening context
Predicted values; lower TPSA favors passive membrane diffusion
Density Polar surface area Membrane permeability Physical handling

High-Impact Research and Industrial Application Scenarios for Ethyl 2,6-Dibromo-4-Fluorobenzoate


Sequential Suzuki-Miyaura Cross-Coupling for Asymmetric Fluorinated Biaryl Library Synthesis

The symmetrical 2,6-dibromo substitution pattern of ethyl 2,6-dibromo-4-fluorobenzoate makes it an ideal substrate for sequential, site-selective Suzuki-Miyaura cross-coupling reactions, enabling the construction of asymmetric fluorinated biaryl and teraryl libraries. In a typical workflow, the first cross-coupling installs one aryl/heteroaryl group at either the 2- or 6-position; the resulting mono-coupled intermediate is electronically desymmetrized by the newly introduced substituent, directing the second coupling to the remaining bromide with regiochemical control [1]. The ethyl ester remains stable under standard Suzuki conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, dioxane, 80–100 °C) and can subsequently be hydrolyzed to the carboxylic acid for further diversification [1][2]. This scenario is directly enabled by the evidence of site-selective cross-coupling of dibrominated fluorobenzenes established in Section 3, Evidence Item 3.

Fragment-Based Drug Discovery (FBDD) Library Construction with Enhanced Membrane Permeability

In fragment-based drug discovery campaigns, ethyl 2,6-dibromo-4-fluorobenzoate can serve as a halogen-enriched core fragment for generating diverse compound libraries via parallel cross-coupling chemistry. The TPSA of 26.3 Ų (substantially below the 60 Ų threshold for good oral bioavailability) and the LogP of 3.44–4.01 position derivatives of this scaffold within favorable drug-like physicochemical space for membrane permeability [1][2]. The 4-fluoro substituent contributes to metabolic stability of downstream analogs, a well-established advantage of fluorinated aromatics in medicinal chemistry [3]. Compared to the carboxylic acid form (TPSA 37.3 Ų), the ethyl ester provides a 42% reduction in polar surface area that is predictive of improved passive diffusion across lipid bilayers, as quantified in Section 3, Evidence Item 5 [4].

Fluorinated Agrochemical Intermediate Development via Divergent Functionalization

Alkyl fluorobenzoates are explicitly identified as important intermediates for crop protection agents [1]. Ethyl 2,6-dibromo-4-fluorobenzoate provides three distinct synthetic handles—two aryl bromides for cross-coupling and one ester for hydrolysis/amidation—enabling divergent synthesis of fluorinated agrochemical candidates. The ethyl ester's enhanced hydrolytic stability relative to the methyl ester (as documented in Section 3, Evidence Item 4) provides a wider operational window when synthetic sequences require the ester to survive multiple aqueous workup steps before deliberate hydrolysis to the active carboxylic acid [2]. The higher boiling point (+15.8 °C vs. methyl ester) and flash point (+9.6 °C vs. methyl ester) offer marginally safer handling during scale-up operations involving heating [3][4].

Decarbonylative Cross-Coupling for Traceless Ester Diversification

Ethyl esters have been demonstrated to participate in nickel-catalyzed decarbonylative stannylation and related cross-coupling reactions, wherein the ester group serves as a traceless electrophilic handle that is ultimately extruded as CO [1]. For ethyl 2,6-dibromo-4-fluorobenzoate, this reactivity manifold provides an orthogonal diversification pathway: the ester can be converted to a stannane (or other organometallic species) via decarbonylative coupling, while the two aryl bromides remain available for subsequent cross-coupling. This is a synthetic capability that is unavailable with the free carboxylic acid without prior esterification, directly leveraging the quantitative LogP and TPSA advantages of the pre-formed ethyl ester established in Section 3, Evidence Items 1 and 5 [2][3].

Application
Selection Property
Validation Focus
Sequential biaryl library synthesis
Symmetrical 2,6-dibromo scaffold with 4-F modulation
Site-selective Suzuki-Miyaura regiochemistry
Fragment-based discovery library construction
Halogen-enriched core with low TPSA and moderate LogP
Membrane permeability prediction for derivatives
Agrochemical intermediate development
Three distinct synthetic handles for divergent functionalization
Ester stability through multi-step sequences
Decarbonylative cross-coupling diversification
Ethyl ester as traceless electrophilic handle
Orthogonal diversification pathway compatibility
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